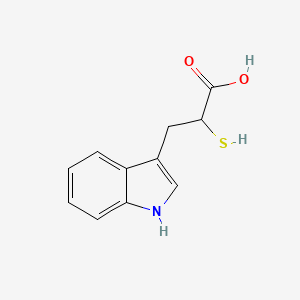![molecular formula C10H12N4O2 B11882413 Isopropyl 2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate](/img/structure/B11882413.png)
Isopropyl 2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate typically involves the reaction of pyrazolo[3,4-d]pyrimidine derivatives with isopropyl acetate under specific conditions. One common method includes the use of N-alkylation and Suzuki coupling reactions . The reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as ultrasonic-assisted synthesis have also been explored to enhance reaction efficiency and reduce production time .
Análisis De Reacciones Químicas
Types of Reactions: Isopropyl 2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Mecanismo De Acción
The mechanism of action of Isopropyl 2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate involves its interaction with specific molecular targets, such as CDK2 (Cyclin-Dependent Kinase 2). By inhibiting CDK2, the compound can interfere with the cell cycle progression, leading to apoptosis (programmed cell death) in cancer cells . Molecular docking studies have shown that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids .
Comparación Con Compuestos Similares
4-Aminopyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and enzyme inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Also studied as CDK2 inhibitors with similar biological activities.
Uniqueness: Isopropyl 2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate stands out due to its specific isopropyl group, which may enhance its binding affinity and selectivity towards certain molecular targets. This unique structural feature can potentially lead to improved therapeutic efficacy and reduced side effects compared to other similar compounds .
Propiedades
Fórmula molecular |
C10H12N4O2 |
|---|---|
Peso molecular |
220.23 g/mol |
Nombre IUPAC |
propan-2-yl 2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate |
InChI |
InChI=1S/C10H12N4O2/c1-6(2)16-9(15)3-8-7-4-13-14-10(7)12-5-11-8/h4-6H,3H2,1-2H3,(H,11,12,13,14) |
Clave InChI |
MUGPAMMDPFBMTD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)CC1=C2C=NNC2=NC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11882350.png)




![N-[2-(7H-purin-6-ylamino)ethyl]acetamide](/img/structure/B11882374.png)


![7-((Cyclopropylmethoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11882394.png)

![2-Methyl-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B11882405.png)
